Reversible Mechanism with Sub-10 nM Potency on Human MAGL
Magl-IN-4 is a reversible MAGL inhibitor with an IC50 of 6.2 nM against the human enzyme [1]. In contrast, the widely used tool compound JZL184 is an irreversible inhibitor (IC50 ~8 nM) [2]. This mechanistic difference is critical for avoiding the functional antagonism and receptor desensitization associated with prolonged, irreversible MAGL blockade [3].
| Evidence Dimension | MAGL Inhibition Mechanism |
|---|---|
| Target Compound Data | Reversible; IC50 = 6.2 nM (human MAGL) |
| Comparator Or Baseline | JZL184: Irreversible; IC50 = 8 nM (mouse brain membranes) |
| Quantified Difference | Qualitative mechanistic difference (Reversible vs. Irreversible) |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
Procuring a reversible inhibitor avoids the confounding long-term pharmacodynamic effects and target downregulation seen with irreversible inhibitors like JZL184, ensuring more physiologically relevant results.
- [1] Shuhei Ikeda, et al. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. J Med Chem. 2021 Aug 12;64(15):11014-11044. View Source
- [2] Long JZ, et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nat Chem Biol. 2009 Jan;5(1):37-44. View Source
- [3] Schlosburg JE, et al. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system. Nat Neurosci. 2010 Sep;13(9):1113-9. View Source
